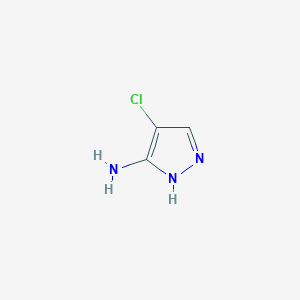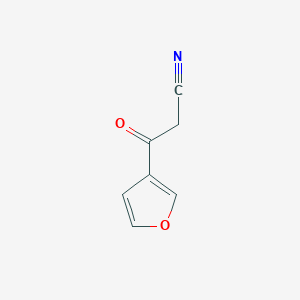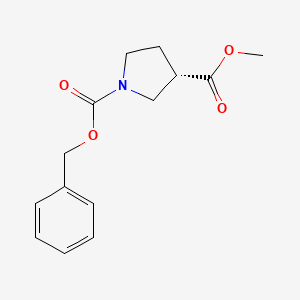
3-(苄氨基)丁酸甲酯
描述
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions starting from simple precursors. For example, the synthesis of methyl 7,9-dimethyl-5-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate starts with N-alkylation of 2,4-dimethylaniline, followed by several steps including carbamoylation, hydrolysis, activation of the carboxylic acid, and intramolecular cyclization . Similarly, the synthesis of (S) 3-tert-butoxycarbonylamino-2-oxo-2,3,4,5-tetrahydro-1,5-benzodiazepine-1-acetic acid methyl ester involves regioselective functionalization and demonstrates the complexity of synthesizing such molecules . These methods could potentially be adapted for the synthesis of methyl 3-(benzylamino)butanoate.
Molecular Structure Analysis
The molecular structure of methyl 3-(benzylamino)butanoate would consist of a benzyl group attached to an amino group, which is then linked to a butanoate ester. The structure of related compounds, such as the benzodiazepine derivative mentioned in paper , includes a complex ring system and functional groups that are strategically placed for biological activity. The structure of methyl 3-(benzylamino)butanoate would be less complex but may still exhibit interesting chemical and physical properties due to the presence of the benzylamino moiety.
Chemical Reactions Analysis
Compounds similar to methyl 3-(benzylamino)butanoate can undergo a variety of chemical reactions. For instance, methyl 2-(benzyloxycarbonylamino)-2-cyclopropylideneacetate is shown to be reactive in Michael additions and Diels–Alder reactions . Methyl 3-anilino-2-(benzoylamino)but-2-enoates undergo intramolecular cyclocondensation when heated . These reactions highlight the reactivity of the amino and ester groups, which could also be relevant for methyl 3-(benzylamino)butanoate in forming cyclic structures or in conjugate addition reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of methyl 3-(benzylamino)butanoate can be inferred from related compounds. For example, methyl-substituted derivatives of 1,3,5-tris(diphenylamino)benzene form stable amorphous glasses, indicating that methyl groups can influence the physical state of a compound . The presence of the benzylamino group in methyl 3-(benzylamino)butanoate would likely affect its boiling point, solubility, and stability. The ester group would contribute to its reactivity and possibly its odor and taste.
科学研究应用
铑配合物和蛋白质标记
3-(苄氨基)丁酸甲酯作为配体形式中的非双功能类似物,已用于铑配合物的合成。这些配合物尤其用于用铑标记蛋白质,以便在内部放射治疗中应用。该配体的铑配合物使用各种光谱方法和 X 射线晶体学进行了表征。该应用证明了该化合物与治疗应用和生物化学研究的相关性 (Efe et al., 1991).
生物柴油燃料中的自燃化学
在生物柴油燃料的背景下,3-(苄氨基)丁酸甲酯充当脂肪酸酯的替代品。专注于其自燃化学的热力学和动力学的研究对于理解和改进生物柴油燃料至关重要。该应用在可持续能源和环境科学领域具有重要意义 (Jiao et al., 2015).
药物研究中的抗菌活性
3-(苄氨基)丁酸甲酯衍生物表现出抗菌特性。这一发现与药物研究领域尤为相关,在该领域,此类化合物可被开发为抗菌剂,有可能解决日益严重的抗生素耐药性问题 (Mickevičienė et al., 2015).
有机化学中的合成途径
该化合物作为各种生物活性化合物的合成途径中的关键中间体。它在这些合成中所起的作用对于创建复杂分子至关重要,包括 ACE 抑制剂,突出了其在药物化学和药物开发中的重要性 (Zhang et al., 2009).
食品安全和微生物学
在微生物学研究中,尤其是在食品安全方面,3-(苄氨基)丁酸甲酯的衍生物(如 3-甲基丁酸)已被用作标记物来检测食品中金黄色葡萄球菌的存在。该应用对于确保食品安全和预防食源性疾病至关重要 (Hu et al., 2020).
安全和危害
“Methyl 3-(benzylamino)butanoate” is classified as a combustible liquid and is harmful if swallowed . It is also harmful to aquatic life . Safety precautions include keeping away from heat, sparks, open flames, and hot surfaces . It is recommended to wash skin thoroughly after handling and avoid release to the environment . In case of swallowing, it is advised to call a poison center or doctor .
属性
IUPAC Name |
methyl 3-(benzylamino)butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-10(8-12(14)15-2)13-9-11-6-4-3-5-7-11/h3-7,10,13H,8-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNNDKMWWUARZGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)OC)NCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[2,2-Dimethyl-3-(2-oxopropyl)cyclopropyl]acetonitrile](/img/structure/B1282614.png)









![(2S)-3-(4-Hydroxyphenyl)-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]propanoic acid](/img/structure/B1282653.png)


